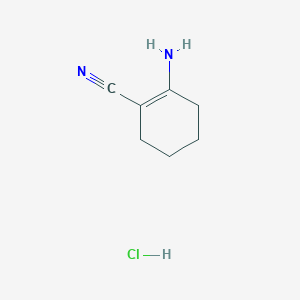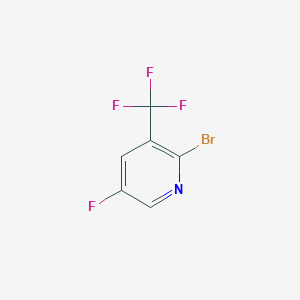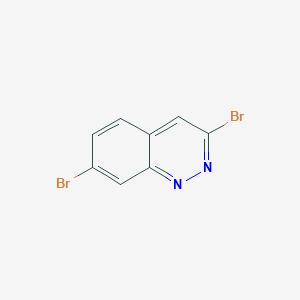![molecular formula C9H7BrN2O2 B6314524 Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate CAS No. 1638759-73-5](/img/structure/B6314524.png)
Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Overview
Description
“Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It is a solid substance at room temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . These methods could potentially be adapted for the synthesis of “this compound”.Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolo[3,2-b]pyridine core with a methyl carboxylate group at the 3-position and a bromine atom at the 6-position .Physical And Chemical Properties Analysis
“this compound” is a solid substance at room temperature . Its molecular weight is 255.07 .Scientific Research Applications
Antibacterial Properties
Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has been investigated for its potential antibacterial properties. A study by Toja et al. (1986) synthesized a series of compounds from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, one of which showed notable antibacterial activity in vitro (Toja et al., 1986).
Antitumor Activity
In cancer research, derivatives of this compound have been studied for their potential antitumor effects. Queiroz et al. (2011) explored the growth inhibitory activity of these derivatives on human tumor cell lines, with certain derivatives showing promise in altering cell cycle distribution and inducing apoptosis (Queiroz et al., 2011). Additionally, further studies on related compounds have shown potential antitumoral activities against various cancer cell lines (Queiroz et al., 2010).
Photophysical Properties
The photophysical properties of this compound derivatives have also been a subject of study. Carvalho et al. (2013) investigated these properties in different solvents and lipid membranes, which is relevant for potential applications in drug delivery systems (Carvalho et al., 2013).
Synthesis and Structural Studies
Several studies have focused on the synthesis and structural characteristics of this compound and its derivatives. For instance, Nechayev et al. (2013) provided an efficient synthesis method for related compounds (Nechayev et al., 2013). Another study by Calhelha and Queiroz (2010) explored the synthesis of new derivatives through palladium-catalyzed couplings and intramolecular cyclizations, highlighting the versatility of these compounds in synthetic chemistry (Calhelha & Queiroz, 2010).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing cellular processes .
Biochemical Pathways
The biochemical pathways affected by Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate are currently unknown
Result of Action
Similar compounds have been shown to influence cell proliferation and migration .
properties
IUPAC Name |
methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-11-7-2-5(10)3-12-8(6)7/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLJKOFBNBLLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1N=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



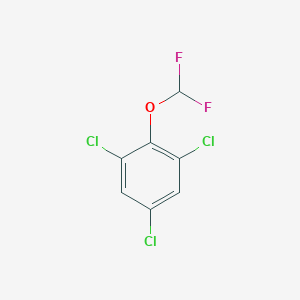




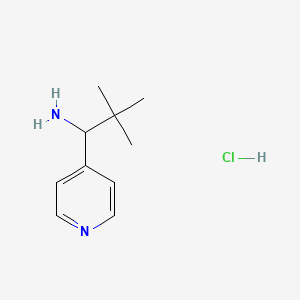
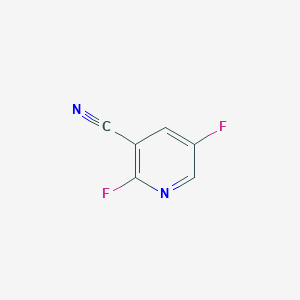


![(R)-t-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B6314511.png)
![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B6314518.png)
